J-2156 - 848647-56-3

J-2156

Catalog Number: EVT-270207
CAS Number: 848647-56-3
Molecular Formula: C24H28N4O4S
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
J-2156 TFA salt is a potent and selective agonist of human somatostatin receptor 4 (sst4), reducing mechanosensitivity of peripheral nerve afferents and spinal neurons in an inflammatory pain model.
Source and Classification

J-2156 belongs to a novel class of somatostatin receptor ligands. It exhibits a binding affinity of Ki=1.2nMK_i=1.2\,\text{nM} for the human SST4 receptor, demonstrating over 400-fold selectivity compared to other somatostatin receptor subtypes . Its chemical structure is represented by the formula C24H28N4O4SC2HF3O2C_{24}H_{28}N_{4}O_{4}S\cdot C_{2}H_{F_{3}}O_{2} with a molecular weight of 582.6 g/mol .

Synthesis Analysis

Technical Parameters

  • Starting Materials: Various amino acids and sulfonamide derivatives are common precursors.
  • Reaction Conditions: The synthesis may involve coupling reactions under controlled pH and temperature to ensure high yields and purity.
  • Purification: High-performance liquid chromatography (HPLC) is often employed to achieve the desired purity levels (≥98%) .
Molecular Structure Analysis

The molecular structure of J-2156 reveals a complex arrangement that contributes to its biological activity. The compound features a naphthalene sulfonamide moiety along with an amide linkage, which is crucial for its interaction with the SST4 receptor.

Structural Features

  • Core Structure: The naphthalene ring system provides hydrophobic interactions that enhance binding affinity.
  • Functional Groups: The presence of amine and carbonyl groups facilitates hydrogen bonding with receptor sites.
  • Stereochemistry: J-2156 contains chiral centers that may influence its pharmacokinetic properties .
Chemical Reactions Analysis

J-2156 participates in various chemical reactions primarily through its interaction with biological targets. It acts predominantly as an agonist at the SST4 receptor, leading to several downstream effects.

Key Reactions

  • Binding Affinity Studies: Radioligand binding assays have shown that J-2156 effectively inhibits neuropeptide release in a concentration-dependent manner, with EC50 values indicating high potency against substance P and calcitonin gene-related peptide (CGRP) .
  • Inflammatory Response Modulation: In vivo studies demonstrate that J-2156 reduces markers of inflammation such as interleukin-1 beta production, showcasing its potential in treating inflammatory diseases .
Mechanism of Action

The mechanism of action of J-2156 is primarily mediated through its agonistic effects on the SST4 receptor. Upon binding, it activates intracellular signaling pathways that lead to decreased neuropeptide release and modulation of pain signaling pathways.

Detailed Mechanism

  1. Receptor Activation: J-2156 binds to the SST4 receptor, initiating conformational changes that activate downstream signaling cascades.
  2. Inhibition of Neuropeptide Release: This activation results in reduced release of pro-inflammatory neuropeptides like substance P and CGRP from sensory neurons .
  3. Anti-inflammatory Effects: By inhibiting these neuropeptides, J-2156 mitigates inflammatory responses in various models of acute and chronic pain .
Physical and Chemical Properties Analysis

J-2156 exhibits distinct physical and chemical properties that are relevant for its application in research.

Key Properties

  • Solubility: Soluble in water (up to 100 mM) and dimethyl sulfoxide (DMSO), facilitating its use in biological assays .
  • Stability: Requires storage at -20°C to maintain stability over time.
  • Purity: Typically ≥98% purity as determined by HPLC methods .
Applications

J-2156 has significant implications in pharmacological research due to its selective action on the SST4 receptor. Its applications include:

  1. Pain Management: Demonstrated efficacy in reducing both inflammatory and neuropathic pain through modulation of neuropeptide release.
  2. Inflammatory Disorders: Potential therapeutic use in conditions characterized by excessive inflammation, such as asthma or arthritis.
  3. Research Tool: Utilized in studies investigating somatostatin receptors' roles in various physiological processes including anxiety and depression-like behaviors .
Introduction to J-2156 as a Novel Analgesic Agent

J-2156 [(1'S,2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4"-methyl-1"-naphthalenesulfonylamino)butanamide] is a small-molecule agonist selectively targeting the somatostatin receptor subtype 4 (SST4). With a molecular weight of 468.57 g/mol (free base) or 582.6 g/mol (trifluoroacetate salt), it exhibits nanomolar affinity for the human SST4 receptor (Ki = 1.2 nM) and demonstrates >400-fold selectivity over other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) [1] [5] [9]. In vitro studies reveal superior potency compared to endogenous ligands, exhibiting 2-3 times greater agonistic activity than somatostatin-14 or somatostatin-28 in functional assays [5] [9]. Originally developed by Boehringer Ingelheim, J-2156 has emerged as a pivotal pharmacological tool in preclinical research for investigating SST4 receptor function in pain pathways and inflammation [2] [10]. Its physicochemical properties, including solubility in water and DMSO (up to 100 mM), facilitate experimental administration [9].

Role of Somatostatin Receptor Subtype 4 (SST4) in Pain Modulation

The SST4 receptor, a class A G protein-coupled receptor (GPCR), is critically expressed in peripheral and central nervous system pathways involved in nociception. Key aspects of its role include:

  • Peripheral Nerve Expression: SST4 receptors are densely localized on primary somatosensory neurons within the dorsal root ganglia (DRG). Immunohistochemical studies demonstrate expression across diverse neuronal populations, including small-diameter peptidergic and non-peptidergic C-fibers (critical for thermal and chemical nociception), as well as medium- and large-diameter Aδ and Aβ fibers (involved in mechanosensation and neuropathic pain) [2] [10]. This widespread distribution positions SST4 to modulate diverse pain signals at the periphery.
  • Signaling Mechanisms: SST4 activation primarily couples to Gαi/o proteins, leading to inhibition of adenylyl cyclase and reduced intracellular cyclic AMP (cAMP) production [7]. This downstream signaling cascade modulates several key processes:
  • Inhibition of voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from primary afferent terminals.
  • Activation of inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization and reduced excitability [7].
  • Downregulation of pro-nociceptive signaling pathways, including mitogen-activated protein kinases (MAPKs) like p38 and extracellular signal-regulated kinase (ERK) [8] [10].
  • Modulation of Central Sensitization: By reducing the release of excitatory neurotransmitters (e.g., glutamate, substance P) from primary afferents in the spinal cord dorsal horn, SST4 activation dampens the synaptic excitation of secondary neurons. Furthermore, J-2156 administration reduces the phosphorylation of ERK (pERK), a key marker and mediator of central sensitization and persistent pain states, within the spinal cord [2] [10].

Table 1: Distribution and Functional Role of SST4 Receptors in Pain Pathways

LocationNeuronal SubtypesKey Signaling ConsequencesFunctional Pain Modulation
Peripheral (DRG Neurons)C-fibers (Peptidergic & Non-peptidergic), Aδ fibers, Aβ fibers↓ cAMP, ↓ VGCC activity, ↑ GIRK activity → ↓ Neuronal excitabilityReduction in peripheral sensitization and nociceptor activation
Primary Afferent Terminals (Spinal Cord)Central terminals of DRG neurons↓ Neurotransmitter release (Glutamate, SP, CGRP)Reduced synaptic transmission to spinal cord neurons
Spinal Cord Dorsal HornPresynaptic terminals, potentially intrinsic neurons↓ pERK, ↓ MAPK pathway activationInhibition of central sensitization, reversal of hyperalgesia/allodynia

Rationale for Targeting SST4 in Chronic Pain Syndromes

Current mainstay analgesics, particularly opioids and NSAIDs, face significant limitations in managing chronic pain conditions, including inadequate efficacy, dose-limiting side effects (e.g., respiratory depression, addiction, gastrointestinal ulcers, cardiovascular risks), and poor efficacy against neuropathic components [2] [10]. Targeting SST4 offers a promising alternative strategy due to:

  • Distinct Mechanism of Action: SST4 signaling operates independently of opioid, COX, or calcium channel α2δ subunit mechanisms. This provides a novel pathway for pain relief, potentially effective in conditions resistant to existing therapies.
  • Broad Spectrum Potential: SST4 expression on diverse sensory neuron types suggests potential efficacy across pain states involving different mechanisms, including inflammatory, neuropathic, and mixed pathophysiology like cancer-induced bone pain (CIBP) and painful diabetic neuropathy (PDN). The neuropathic component of CIBP, involving nerve injury and reorganization, is particularly challenging to treat with conventional analgesics [2] [4] [10].
  • Peripheral Predominant Action: While capable of some central effects, compounds like J-2156 exhibit limited blood-brain barrier (BBB) penetration at therapeutic doses [4] [6]. This primarily peripheral action may translate to a reduced risk of CNS-mediated side effects (e.g., sedation, dizziness) compared to centrally acting drugs like opioids and gabapentinoids.
  • Modulation of Neurogenic Inflammation: SST4 activation inhibits neurogenic plasma protein extravasation and other components of neurogenic inflammation, a key driver in inflammatory and some neuropathic pain states [7].

Emergence of J-2156 as a Selective SST4 Agonist in Preclinical Research

J-2156 emerged from efforts to develop highly selective, non-peptidic SST4 agonists with favorable drug-like properties, overcoming limitations of endogenous somatostatin (rapid degradation) or peptide analogs (e.g., octreotide, which lacks affinity for SST4) [3] [10]. Key characteristics underpinning its prominence in preclinical research include:

  • High Potency and Selectivity: As mentioned, its nanomolar affinity (IC50 = 0.05 nM for human SST4) and >300-400 fold selectivity over other SSTRs provide a clean pharmacological profile for probing SST4-specific effects [1] [5] [9].
  • Low Propensity for Desensitization: Unlike some GPCR agonists, J-2156 exhibits a low tendency to induce SST4 receptor desensitization following repeated administration, a crucial feature for sustained analgesic efficacy [10].
  • Favorable Pharmacokinetics for Preclinical Studies: Its solubility allows for convenient intraperitoneal (i.p.) administration in rodent models, producing reliable systemic exposure. Although oral bioavailability data is less extensive in public literature, related SST4 agonists show promise for oral efficacy [3] [7].
  • Extensive Preclinical Validation: J-2156 has been rigorously tested in diverse, well-validated rodent models of pathological pain, establishing proof-of-concept for SST4 agonism as an analgesic strategy. Its efficacy spans inflammatory pain, neuropathic pain, low back pain, breast cancer-induced bone pain (BCIBP), and painful diabetic neuropathy (PDN) [2] [4] [6].

Properties

CAS Number

848647-56-3

Product Name

J-2156

IUPAC Name

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1

InChI Key

VTNCZBXJSGKDLS-SFTDATJTSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

(1'S, 2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide
J-2156

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.